molecular formula C27H27NO5S B280757 Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate

Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate

Katalognummer: B280757
Molekulargewicht: 477.6 g/mol
InChI-Schlüssel: AIUAJJWXKPMLHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent and selective inhibition of BTK in preclinical studies. In addition, this compound has demonstrated good pharmacokinetic properties, including favorable oral bioavailability and long half-life. This compound has also been shown to have good safety and tolerability profiles in preclinical and clinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound is also selective for BTK, which allows for specific targeting of this pathway in cancer cells. However, this compound has limitations in terms of its solubility and stability, which may affect its use in certain assays and experiments.

Zukünftige Richtungen

There are several future directions for the development and use of Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate. One direction is the evaluation of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is the investigation of this compound in other types of cancer, such as solid tumors. Additionally, the optimization of the pharmacokinetic properties of this compound may lead to improved efficacy and safety profiles. Finally, the identification of biomarkers that predict response to this compound may lead to personalized treatment approaches for patients with cancer.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a cancer treatment.

Synthesemethoden

The synthesis of Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves several steps, starting from commercially available starting materials. The first step is the preparation of 2-phenylbenzo[b]furan-3-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2,3,5,6-tetramethylphenyl)sulfonyl-1,2-diaminobenzene to yield the sulfonylamine intermediate. Finally, the ethyl ester is introduced by reacting the sulfonylamine intermediate with diethyl oxalate in the presence of a base.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with various types of cancer.

Eigenschaften

Molekularformel

C27H27NO5S

Molekulargewicht

477.6 g/mol

IUPAC-Name

ethyl 2-phenyl-5-[(2,3,5,6-tetramethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C27H27NO5S/c1-6-32-27(29)24-22-15-21(12-13-23(22)33-25(24)20-10-8-7-9-11-20)28-34(30,31)26-18(4)16(2)14-17(3)19(26)5/h7-15,28H,6H2,1-5H3

InChI-Schlüssel

AIUAJJWXKPMLHH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)C4=CC=CC=C4

Kanonische SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.